molecular formula C19H18N2O4 B2882384 3-(3-(4-Methoxyphenyl)propanamido)benzofuran-2-carboxamide CAS No. 886950-19-2

3-(3-(4-Methoxyphenyl)propanamido)benzofuran-2-carboxamide

Cat. No.: B2882384
CAS No.: 886950-19-2
M. Wt: 338.363
InChI Key: IJZOMBQXDZOSMW-UHFFFAOYSA-N
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Description

3-(3-(4-Methoxyphenyl)propanamido)benzofuran-2-carboxamide is a synthetic organic compound belonging to the benzofuran family This compound is known for its unique structural features, which include a benzofuran ring and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(4-Methoxyphenyl)propanamido)benzofuran-2-carboxamide typically involves multiple steps, starting with the preparation of the benzofuran core. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzofuran ring. The methoxyphenyl group is then introduced through a series of substitution reactions. The final step involves the formation of the carboxamide group through an amide coupling reaction, often using reagents such as carbodiimides or coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(3-(4-Methoxyphenyl)propanamido)benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The benzofuran ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted benzofuran derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(3-(4-Methoxyphenyl)propanamido)benzofuran-2-carboxamide varies depending on its application. For instance, as a fluorescent probe, it binds selectively to Fe³⁺ ions, resulting in a “turn-on” fluorescence enhancement . This interaction is facilitated by the coordination of the Fe³⁺ ion with the oxygen and nitrogen atoms in the compound, leading to a change in the electronic structure and fluorescence properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-(4-Methoxyphenyl)propanamido)benzofuran-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its ability to act as a fluorescent probe for Fe³⁺ ions sets it apart from other similar compounds .

Properties

IUPAC Name

3-[3-(4-methoxyphenyl)propanoylamino]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4/c1-24-13-9-6-12(7-10-13)8-11-16(22)21-17-14-4-2-3-5-15(14)25-18(17)19(20)23/h2-7,9-10H,8,11H2,1H3,(H2,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJZOMBQXDZOSMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)NC2=C(OC3=CC=CC=C32)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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